molecular formula C9H7ClN4O3 B11498015 4-amino-N-(3-chlorophenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-(3-chlorophenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B11498015
M. Wt: 254.63 g/mol
InChI Key: FNBDSFMNBRMFLJ-UHFFFAOYSA-N
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Description

4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a chlorophenyl carbamoyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with an appropriate amino-substituted oxadiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 4-AMINO-3-[(3-BROMOPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
  • 4-AMINO-3-[(3-FLUOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE
  • 4-AMINO-3-[(3-METHYLPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE

Uniqueness

The uniqueness of 4-AMINO-3-[(3-CHLOROPHENYL)CARBAMOYL]-1,2,5-OXADIAZOL-2-IUM-2-OLATE lies in its specific functional groups, which confer distinct reactivity and potential applications. The presence of the chlorophenyl group, in particular, may enhance its antimicrobial and anticancer properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C9H7ClN4O3

Molecular Weight

254.63 g/mol

IUPAC Name

4-amino-N-(3-chlorophenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C9H7ClN4O3/c10-5-2-1-3-6(4-5)12-9(15)7-8(11)13-17-14(7)16/h1-4H,(H2,11,13)(H,12,15)

InChI Key

FNBDSFMNBRMFLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=[N+](ON=C2N)[O-]

Origin of Product

United States

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